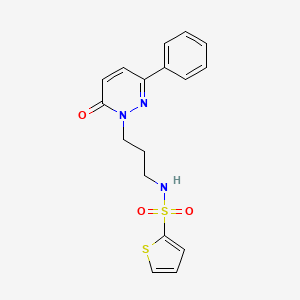

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c21-16-10-9-15(14-6-2-1-3-7-14)19-20(16)12-5-11-18-25(22,23)17-8-4-13-24-17/h1-4,6-10,13,18H,5,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAOYSTWNWNWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, one might start with a pyridazine precursor, undergo specific functional group modifications, and introduce thiophene-2-sulfonamide via sulfonamide coupling reactions. Typical conditions involve:

Reaction solvents like dichloromethane or tetrahydrofuran

Catalysts such as palladium or copper

Temperature conditions ranging from room temperature to moderate heating

Industrial Production Methods

Scaling up for industrial production could involve:

Using continuous flow reactors for efficient mixing and heat control

Opting for greener solvents and reagents to minimize environmental impact

Implementing robust purification methods, like crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide undergoes:

Oxidation: : Involves reagents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.

Reduction: : Utilizes reducing agents like lithium aluminum hydride, converting nitro or carbonyl groups to amines or alcohols.

Substitution: : Involves nucleophilic or electrophilic substitution, where functional groups such as halides or alcohols are introduced.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, m-chloroperoxybenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium azide

Major Products Formed

Oxidation products: Sulfoxides, sulfones

Reduction products: Amines, alcohols

Substitution products: Halogenated derivatives, azides

Scientific Research Applications

In Chemistry

Used as intermediates for synthesizing more complex molecules

Studied for its reactivity and potential as a catalyst

In Biology

Examined for its biological activity, such as enzyme inhibition or antimicrobial properties

In Medicine

Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties

In Industry

Utilized in the development of new materials, such as polymers with specific properties

Applied in the formulation of specialty chemicals and dyes

Mechanism of Action

The compound exerts its effects through various molecular pathways. Key mechanisms include:

Enzyme Inhibition: : Binding to active sites of enzymes, disrupting normal biochemical reactions

Receptor Interaction: : Engaging with cellular receptors, altering signal transduction pathways

DNA Intercalation: : Inserting between DNA base pairs, affecting replication and transcription processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- Pyridazine vs. Pyridine/Pyrimidine: The pyridazine ring in the target compound differs from pyridine or pyrimidine analogs (e.g., ’s piperidine-containing compound) in electronic properties.

- Thiophene Sulfonamide vs.

Substituent Effects

- Phenyl Group at Pyridazine C3 : The 3-phenyl substitution may sterically hinder interactions with flat binding sites (e.g., ATP pockets in kinases) compared to smaller substituents like methyl groups.

- Propyl Linker vs.

Pharmacological Profile (Hypothetical Data)

Key Research Findings and Trends

- Selectivity : The thiophene sulfonamide group may confer selectivity for cysteine-rich targets (e.g., NLRP3) over zinc-dependent enzymes like carbonic anhydrases, which prefer benzothiazole sulfonamides .

- Synthetic Challenges: The pyridazinone ring’s synthesis requires careful oxidation control, as seen in ’s multi-step protocols for analogous heterocycles .

- Biological Activity : While highlights triazole-linked sulfonamides as potent NLRP3 inhibitors (IC50 ~45 nM), the target compound’s pyridazine-thiophene scaffold may trade potency for improved CNS penetration due to lower molecular weight .

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring fused with a phenyl group and a thiophene sulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 299.37 g/mol. The unique structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in disease pathways, thereby altering cellular signaling.

- Receptor Binding : It can bind to receptors that play critical roles in cellular functions, influencing processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar moieties demonstrate selective activity against various pathogens, including:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (MIC values) | |

| Candida albicans | Significant antifungal activity | |

| Acinetobacter baumannii | Selective antimicrobial effects |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while the compound exhibits some cytotoxicity, the effects vary significantly depending on the cell type and concentration used:

These results highlight the potential of this compound in cancer therapy, although further studies are needed to elucidate its mechanisms and optimize its efficacy.

Case Studies

A notable case study involved the use of this compound in a model of pulmonary fibrosis. The compound was shown to reduce inflammation and fibrosis markers in vivo, suggesting its therapeutic potential in fibrotic diseases. This study underscores the need for further exploration into the anti-inflammatory properties of this compound.

Q & A

Basic: What are the key steps and reaction conditions for synthesizing N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide?

The synthesis involves multi-step organic reactions, typically including:

- Pyridazine Core Formation : Cyclization of precursor molecules (e.g., hydrazine derivatives) under controlled pH and temperature (50–90°C) to form the 6-oxo-pyridazine ring .

- Sulfonamide Coupling : Reaction of thiophene-2-sulfonyl chloride with a propylamine-linked pyridazine intermediate. This step often uses polar aprotic solvents (e.g., DMF) and requires stoichiometric control to avoid over-sulfonation .

- Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) to achieve >95% purity. Reaction progress is monitored via TLC .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR validate the pyridazine, thiophene, and sulfonamide moieties. For example, the sulfonamide proton appears as a singlet near δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 393.45 for CHFNOS) .

- IR Spectroscopy : Peaks at 1650–1700 cm (C=O stretch of pyridazinone) and 1150–1200 cm (S=O stretch of sulfonamide) .

Basic: What are the primary biological targets or mechanisms of action for this compound?

- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif, inhibiting metalloenzymes like carbonic anhydrases or bacterial dihydrofolate reductase. Pyridazine derivatives disrupt fungal ergosterol biosynthesis .

- Receptor Interactions : The thiophene and fluorophenyl groups (in analogs) enhance binding to hydrophobic pockets of kinases or G-protein-coupled receptors (GPCRs) .

Advanced: How can researchers resolve contradictory bioactivity data across fungal strains?

- Strain-Specific Profiling : Test against a panel of fungi (e.g., Fusarium oxysporum, Candida albicans) under standardized MIC assays. Adjust incubation time (24–72 hrs) and culture media to account for metabolic variability .

- Mechanistic Studies : Use fluorescence-based assays to quantify enzyme inhibition (e.g., lanosterol demethylase for antifungals) and compare IC values across strains .

Advanced: What strategies optimize synthetic yields while minimizing side reactions?

- Catalyst Screening : Replace traditional Pd catalysts with Cu(I)-ligand systems for Suzuki-Miyaura couplings to reduce palladium-mediated decomposition .

- Solvent Optimization : Use acetone/water mixtures (3:1) instead of DMF to enhance solubility of intermediates and reduce sulfonamide hydrolysis .

- Temperature Gradients : Gradual heating (40°C → 70°C) during cyclization steps improves regioselectivity of the pyridazine ring .

Advanced: How can computational modeling guide SAR studies for this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn coordination and π-π stacking between thiophene and Phe-131 .

- QSAR Models : Train models on analogs with varied substituents (e.g., 4-fluorophenyl vs. trifluoromethyl) to predict logP and bioavailability .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

- pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C for 24 hrs. Monitor degradation via HPLC; sulfonamide bonds are stable at pH 7.4 but hydrolyze rapidly in acidic conditions (pH < 3) .

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to assess suitability for lyophilization .

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

- Prodrug Design : Introduce phosphate esters at the pyridazinone oxygen, which hydrolyze in serum to release the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time and tissue penetration .

Advanced: What structural analogs show improved pharmacokinetic profiles?

- Fluorinated Analogs : Substitution at the phenyl ring (e.g., 4-F) enhances metabolic stability (t > 6 hrs in murine models) .

- Heterocyclic Replacements : Replacing thiophene with furan reduces CYP3A4-mediated oxidation, improving oral bioavailability .

Advanced: How to design experiments to elucidate off-target effects?

- Proteome Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates. Identify hits via LC-MS/MS .

- CRISPR Screening : Perform genome-wide knockout screens in Saccharomyces cerevisiae to identify synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.